molecular formula C13H9NO4 B12097005 2-methoxy-3-nitroDibenzofuran

2-methoxy-3-nitroDibenzofuran

Cat. No.: B12097005
M. Wt: 243.21 g/mol
InChI Key: DGNDYZFHWAIWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-nitroDibenzofuran is a chemical compound belonging to the class of nitrobenzofurans It is characterized by the presence of a methoxy group at the second position and a nitro group at the third position on the dibenzofuran ring

Preparation Methods

The synthesis of 2-methoxy-3-nitroDibenzofuran can be achieved through several methods. One common approach involves the nitration of dibenzofuran using nitric acid in trifluoroacetic acid, which selectively yields 3-nitrodibenzofuran under mild conditions . Another method involves the Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride in nitromethane, which primarily produces 2-nitrodibenzofuran . Industrial production methods typically involve large-scale nitration reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxy-3-nitroDibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions include amino derivatives, quinones, and various substituted dibenzofurans.

Scientific Research Applications

2-Methoxy-3-nitroDibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3-nitroDibenzofuran involves its ability to act as a photoremovable protecting group. Upon exposure to light, the compound undergoes photolysis, releasing the protected thiol group. This process is facilitated by the methoxy and nitro groups, which enhance the compound’s photoreactivity and efficiency . The molecular targets and pathways involved include the activation of specific enzymes and the modulation of biological processes through light-induced reactions.

Comparison with Similar Compounds

2-Methoxy-3-nitroDibenzofuran can be compared with other similar compounds such as:

The uniqueness of this compound lies in its enhanced photoreactivity and efficiency as a protecting group, making it superior for specific applications in chemistry and biology.

Properties

IUPAC Name

2-methoxy-3-nitrodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-17-13-6-9-8-4-2-3-5-11(8)18-12(9)7-10(13)14(15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNDYZFHWAIWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.